

A Technical Guide to the Biological Activity of Morpholine-Containing Compounds

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Compound of Interest

Compound Name: *Morpholin-2-ol hydrochloride*

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Executive Summary

The morpholine ring, a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.^{[1][2]} Its classification as a "privileged scaffold" stems from its frequent appearance in a multitude of approved drugs and bioactive molecules, a testament to its favorable physicochemical and metabolic properties.^{[1][3]} The morpholine moiety is not merely a passive structural component; its unique characteristics actively contribute to a molecule's overall pharmacological profile. The oxygen atom can act as a hydrogen bond acceptor, the nitrogen's basicity is tunable, and the ring's chair-like conformation provides a rigid scaffold that aids in optimal target interaction.^{[4][5]} These features improve critical drug-like properties such as aqueous solubility, metabolic stability, and pharmacokinetic profiles, making it a versatile tool for drug designers.^{[1][5][6]} This guide provides an in-depth exploration of the diverse biological activities of morpholine-containing compounds, delving into their mechanisms of action, structure-activity relationships, and the established experimental protocols used for their evaluation across key therapeutic areas.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The utility of the morpholine ring is multifaceted. Its presence can enhance potency through direct molecular interactions with target proteins or modulate pharmacokinetic properties to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.^[7] The

flexible conformation and well-balanced lipophilic-hydrophilic nature of the ring are particularly advantageous for developing drugs targeting the central nervous system (CNS), as these properties can improve permeability across the blood-brain barrier (BBB).[2][5][6] This guide will systematically explore the pivotal role of the morpholine scaffold in conferring a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and CNS effects.



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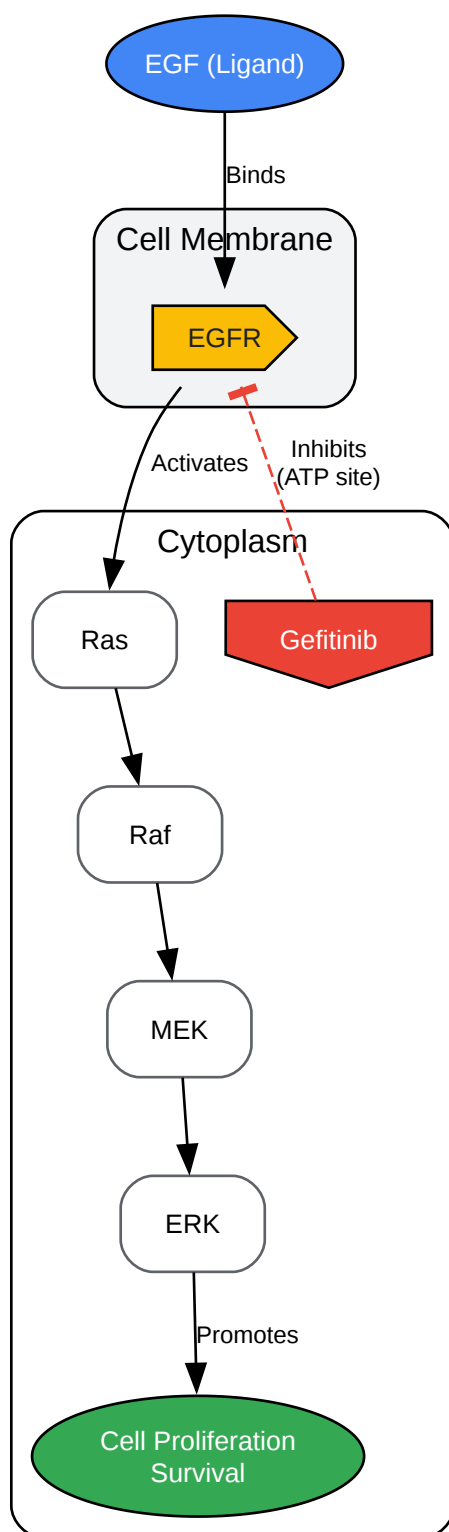
Caption: Core biological activities of morpholine-containing compounds.

Anticancer Activity

Morpholine derivatives are prominent in oncology, largely due to their effectiveness as kinase inhibitors.[7][8] Kinases are crucial enzymes in cell signaling pathways that, when dysregulated, can lead to uncontrolled cell proliferation—a hallmark of cancer.[9]

Mechanism of Action: Kinase Inhibition

A prime example is Gefitinib (Iressa), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[10] In many non-small cell lung cancers (NSCLC), EGFR is mutated and overexpressed, leading to constitutive activation of downstream pro-survival and anti-apoptotic pathways like the Ras signaling cascade.[9][11] Gefitinib competitively and reversibly binds to the ATP-binding site within the EGFR's intracellular tyrosine kinase domain.[9][12] This action blocks the receptor's autophosphorylation, thereby inhibiting the entire downstream signaling cascade, which ultimately leads to the suppression of cancer cell proliferation and induction of apoptosis.[9][13] The morpholine moiety in Gefitinib is crucial for its solubility and pharmacokinetic profile, enabling effective oral administration.



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Caption: Gefitinib's mechanism of action on the EGFR signaling pathway.

Structure-Activity Relationship (SAR) Insights

In many anticancer morpholine derivatives, the ring serves to improve pharmacokinetics and as a key pharmacophore.^[14] Studies on quinazoline-based morpholine derivatives have shown that substitutions on the quinazoline core, coupled with the morpholine moiety, significantly impact cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma).^{[14][15]} For instance, compounds AK-3 and AK-10 from one study demonstrated potent activity by inducing G1 phase cell cycle arrest and apoptosis.^{[14][15]} This highlights that the morpholine ring, in combination with other scaffolds, can be optimized to create potent and selective anticancer agents.^[14]

Data Presentation: Cytotoxicity of Morpholine Derivatives

The efficacy of anticancer compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of a drug that is required for 50% inhibition in vitro.

Compound	A549 (Lung) IC ₅₀ (μM)	MCF-7 (Breast) IC ₅₀ (μM)	SHSY-5Y (Neuroblastoma) IC ₅₀ (μM)	Reference
AK-3	10.38 ± 0.27	6.44 ± 0.29	9.54 ± 0.15	^[15]
AK-10	8.55 ± 0.67	3.15 ± 0.23	3.36 ± 0.29	^[15]
M2	-	88.27	-	
M5	-	81.92	-	

Note: Data is compiled from separate studies and direct comparison should be made with caution.

Experimental Protocol: Cell Viability (MTT) Assay

This protocol outlines a standard method for assessing the cytotoxic effects of morpholine-containing compounds on cancer cell lines.

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity.

NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantitative determination of cell viability.

Step-by-Step Methodology:

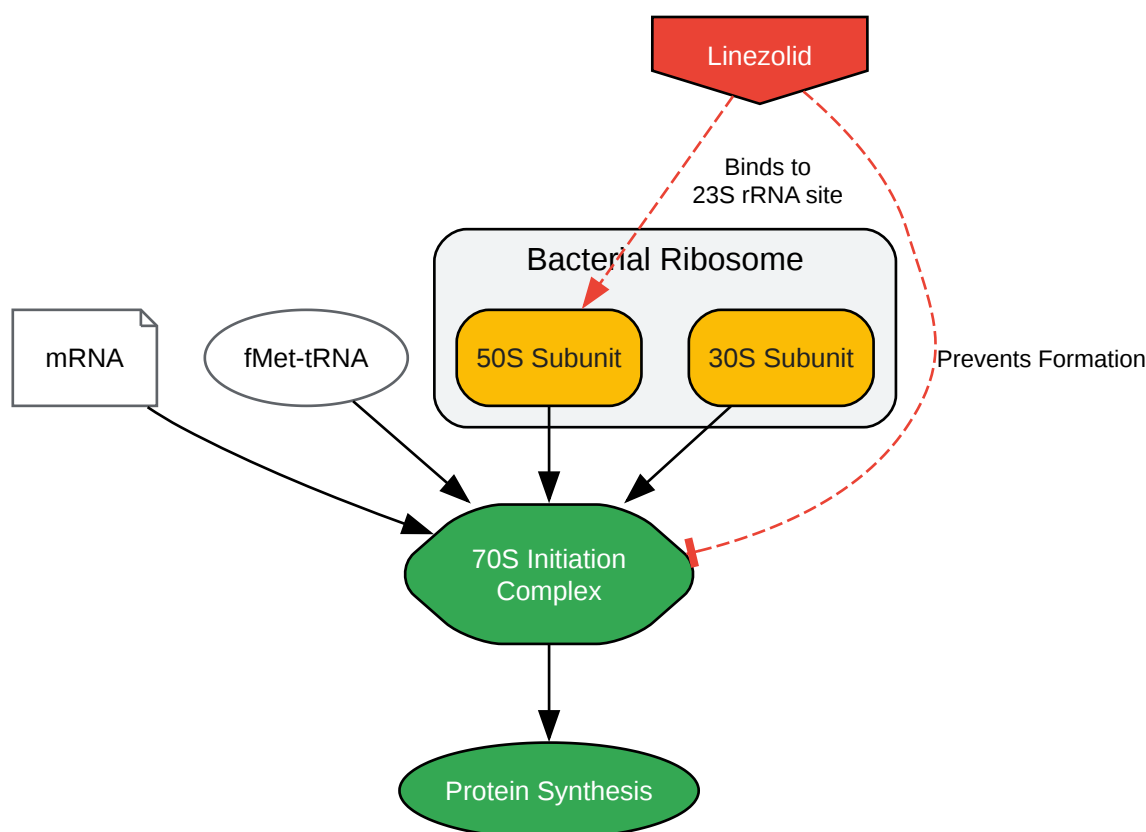
- **Cell Seeding:** Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the test morpholine compound in culture medium. Remove the old medium from the wells and add 100 μ L of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time is critical and should be optimized based on the cell line's doubling time and the compound's expected mechanism.
- **MTT Addition:** Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C. During this period, viable cells will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 100 μ L of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Gently pipette to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antibacterial Activity

The emergence of multidrug-resistant bacteria presents a global health crisis. Morpholine-containing compounds, particularly in the oxazolidinone class, have become vital tools in combating serious Gram-positive infections.[16]

Mechanism of Action: Protein Synthesis Inhibition

Linezolid (Zyvox) is the first clinically approved oxazolidinone antibiotic.[17] Its mechanism is unique among protein synthesis inhibitors.[16][18] Linezolid binds to the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.[17][19] This binding prevents the formation of the functional 70S initiation complex, which is the very first step of bacterial protein synthesis.[17][20] By inhibiting translation at the initiation stage, Linezolid effectively halts the production of essential bacterial proteins, leading to a bacteriostatic effect against staphylococci and enterococci, and a bactericidal effect against most streptococci.[17][19] This distinct mechanism means there is little to no cross-resistance with other classes of antibiotics that target protein synthesis at later elongation steps.[16][18]



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Caption: Linezolid's mechanism of inhibiting the 70S initiation complex.

Data Presentation: Antibacterial Activity (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Compound	S. aureus MIC (µg/mL)	Reference
Ru(II)-3	0.78	[21]
Compound 12	15.6 (M. smegmatis)	[22]

Note: Different bacterial species were tested.

Experimental Protocol: Broth Microdilution for MIC Determination

Rationale: This is the gold-standard method for determining the MIC of an antimicrobial agent. It provides a quantitative result of the drug's potency. The choice of broth (e.g., Mueller-Hinton) is critical as it is standardized to ensure reproducibility and minimize interference with the antimicrobial agent.

Step-by-Step Methodology:

- Inoculum Preparation:** Culture the bacterial strain (e.g., *Staphylococcus aureus*) overnight on an appropriate agar plate. Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Inoculum Dilution:** Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the wells.
- Compound Dilution:** In a 96-well microtiter plate, perform a two-fold serial dilution of the test morpholine compound in CAMHB. Start with a high concentration and dilute across the plate, leaving a final volume of 50 µL per well.

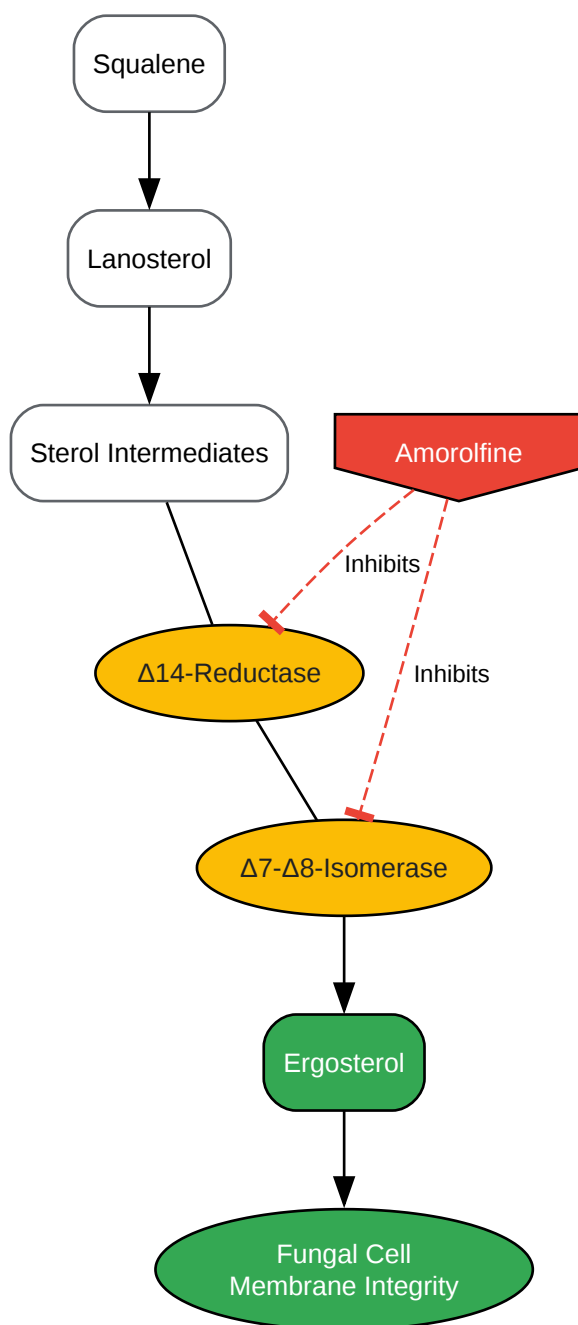
- Inoculation: Add 50 μL of the diluted bacterial inoculum to each well, bringing the total volume to 100 μL .
- Controls: Include a growth control well (broth + inoculum, no drug) and a sterility control well (broth only).
- Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection.

Antifungal Activity

Morpholine derivatives are also established antifungal agents, used primarily for topical infections. They function by disrupting a critical component of the fungal cell membrane.^[23]

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Amorolfine is a morpholine derivative used topically to treat fungal nail infections (onychomycosis).^{[24][25]} Its antifungal activity stems from the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.^{[24][26]} Amorolfine specifically interferes with two key enzymes in the pathway: $\Delta 14$ -reductase and $\Delta 7$ - $\Delta 8$ -isomerase.^{[27][28]} This dual inhibition leads to the depletion of ergosterol and a simultaneous accumulation of non-functional, toxic sterol intermediates (like ignosterol) in the fungal cell membrane.^{[25][27][28]} The resulting compromised membrane integrity and function ultimately lead to fungal cell death.^[26]



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Caption: Amorolfine's inhibition of the ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity (IC₅₀, MIC, MFC)

Antifungal activity can be measured by IC₅₀, MIC, and Minimum Fungicidal Concentration (MFC), which is the lowest concentration that kills 99.9% of the initial fungal inoculum.

Compound	C. albicans MIC (µg/mL)	C. neoformans MIC (µg/mL)	A. niger MIC (µg/mL)	Reference
Sila-analogue 24	0.25	0.125	1	[29]

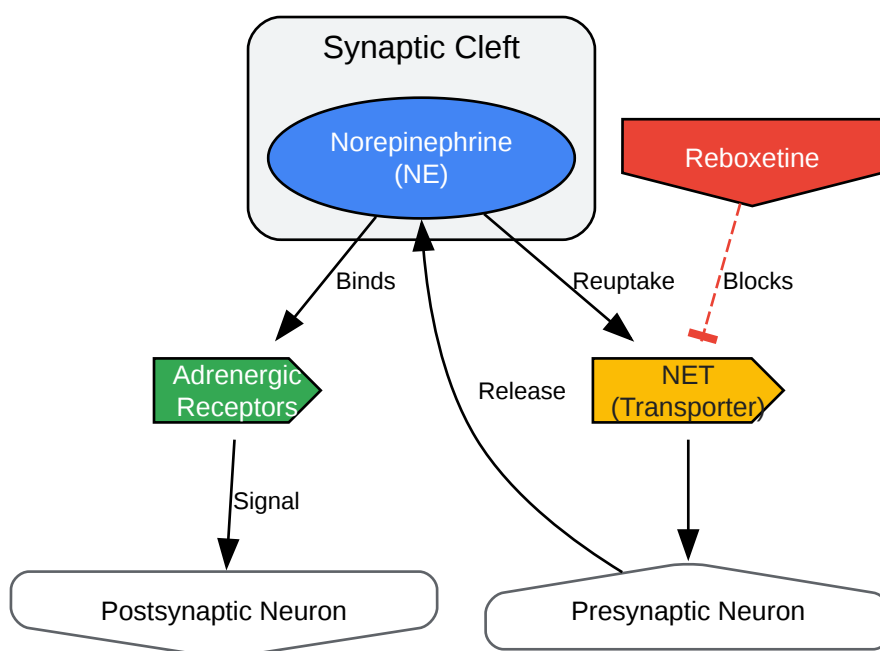
Note: The table shows a selection of data for one of the most potent sila-analogues from the cited study.

Central Nervous System (CNS) Activity

The unique physicochemical properties of the morpholine ring make it an ideal scaffold for CNS-active drugs, facilitating passage through the blood-brain barrier.[5][30][31]

Mechanism of Action: Neurotransmitter Reuptake Inhibition

Reboxetine (Edronax) is an antidepressant that functions as a selective norepinephrine reuptake inhibitor (NRI).[32][33] In the synaptic cleft, neurotransmitter signaling is terminated by reuptake into the presynaptic neuron via transporters. Reboxetine selectively binds to the norepinephrine transporter (NET), blocking the reuptake of norepinephrine.[34][35] This action increases the concentration and duration of norepinephrine in the synapse, enhancing noradrenergic neurotransmission, which is believed to be the basis of its antidepressant effect.[32][36] Its selectivity for the NET over other transporters (like the serotonin transporter) results in a distinct pharmacological profile.[33] The morpholine ring is a key structural feature of Reboxetine.[32][37]



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Caption: Reboxetine's mechanism of blocking norepinephrine reuptake.

Conclusion and Future Perspectives

The morpholine scaffold is undeniably a privileged structure in medicinal chemistry, integral to the development of drugs across a vast range of therapeutic areas.[1][2][38] Its ability to confer advantageous ADME properties while also serving as a critical pharmacophore ensures its continued relevance.[7] Future research will likely focus on incorporating the morpholine moiety into novel conjugates and hybrid molecules to tackle complex diseases and overcome drug resistance.[8][39] The synthesis of new morpholine derivatives, guided by structure-activity relationship studies and computational modeling, will continue to yield next-generation therapeutics with enhanced potency, selectivity, and safety profiles.[7]

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